(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
The compound (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
Properties
CAS No. |
306305-12-4 |
|---|---|
Molecular Formula |
C12H14N6O3 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H14N6O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(13)16-11(14)17-10(8)18/h1,5-7,19-20H,3-4H2,(H4,13,14,16,17)/t6-,7+,12+/m0/s1 |
InChI Key |
XDHLSXXFUCIEFB-QRPMWFLTSA-N |
Isomeric SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)N)N)O)CO |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)N)N)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative and a purine base.
Glycosylation: The sugar derivative undergoes glycosylation with the purine base to form a nucleoside.
Functional Group Modification: The nucleoside is then modified to introduce the ethynyl and hydroxymethyl groups at specific positions.
Purification: The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of automated synthesizers and large-scale purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The amino groups on the purine base can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Nucleoside Analogs: Used as a precursor in the synthesis of other nucleoside analogs with potential therapeutic applications.
Biology
Enzyme Inhibition Studies: Investigated for its ability to inhibit enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Research: Studied for its potential to inhibit viral replication, particularly in the context of HIV and hepatitis B.
Anticancer Research: Explored for its ability to interfere with DNA synthesis in cancer cells, leading to cell death.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA Polymerase: Prevents the elongation of DNA strands during replication.
Induce Chain Termination: Causes premature termination of DNA synthesis.
Inhibit Viral Reverse Transcriptase: Blocks the replication of viral RNA into DNA.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-deoxy-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-2-ol
Uniqueness
- Ethynyl Group : The presence of the ethynyl group at the 2-position is unique and contributes to its distinct biological activity.
- Hydroxymethyl Group : The hydroxymethyl group at the 2-position enhances its solubility and bioavailability.
This compound’s unique structural features make it a valuable candidate for further research and development in medicinal chemistry.
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